molecular formula C11H6ClNO B12844391 2-Chloronaphtho[2,3-d]oxazole

2-Chloronaphtho[2,3-d]oxazole

Cat. No.: B12844391
M. Wt: 203.62 g/mol
InChI Key: OBJHJXHALITWNJ-UHFFFAOYSA-N
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Description

2-Chloronaphtho[2,3-d]oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by a fused ring system consisting of a naphthalene ring and an oxazole ring, with a chlorine atom attached to the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloronaphtho[2,3-d]oxazole typically involves the condensation of appropriate naphthalene derivatives with oxazole precursors. One common method is the reaction of 2-chloronaphthalene-1-carboxylic acid with an oxazole derivative under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloronaphtho[2,3-d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloronaphtho[2,3-d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloronaphtho[2,3-d]oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The presence of the chlorine atom and the oxazole ring can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Uniqueness

2-Chloronaphtho[2,3-d]oxazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with enhanced biological and chemical properties .

Properties

Molecular Formula

C11H6ClNO

Molecular Weight

203.62 g/mol

IUPAC Name

2-chlorobenzo[f][1,3]benzoxazole

InChI

InChI=1S/C11H6ClNO/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H

InChI Key

OBJHJXHALITWNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=C(O3)Cl

Origin of Product

United States

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